Sapriparaquinone
Description
Significance within Natural Product Chemistry
Sapriparaquinone is a diterpenoid quinone that was first isolated from the root of Salvia prionitis Hance nih.govresearchgate.net. Its chemical structure has been identified as 3-hydroxy-6-methyl-2-(1-methyl)-5-(4-methylpenten-3-yl)-1,4-naphthoquinone nih.govresearchgate.net. Structurally, this compound, along with Saprorthquinone, are characterized as 4,5-seco-5,10-friedoabietane derivatives, indicating their biogenetic origin from an abietane (B96969) structure nih.govresearchgate.net.
The study of natural products like this compound holds considerable significance in chemistry. These compounds are crucial for understanding traditional medicine and ethnopharmacology, and they serve as valuable starting points for exploring pharmacologically relevant chemical spaces in drug discovery research frontiersin.orgnih.govnih.govfishersci.ca. The Salvia genus, from which this compound originates, is particularly noted for its biosynthesis of a wide array of bioactive secondary metabolites, including diterpenoids, triterpenoids, and phenolic acids, which exhibit diverse biological activities nih.govthno.org. Diterpenoid quinones, as a class, are recognized for their broad spectrum of biological activities and unique chemical features researchgate.netresearchgate.netnih.gov.
Overview of Academic Research Trajectories for Diterpenoid Quinones
Academic research trajectories for diterpenoid quinones, such as the royleanones (a group of abietane-type diterpenoids featuring a hydroxy-p-quinone C ring), encompass several key areas. These include comprehensive studies on their natural occurrence, detailed chemical features, and diverse biological activities researchgate.netnih.gov. Furthermore, research extends to the development of hemisynthetic and total synthetic procedures for obtaining these complex compounds researchgate.netnih.gov. A significant aspect of this research is the exploration of their potential to identify new macromolecular targets and contribute to the discovery of novel therapeutic drugs researchgate.netnih.gov.
Specific research findings related to this compound highlight its characterization and initial biological observations:
Structural Elucidation: this compound (1) was identified through spectral analysis and chemical transformation of Saprorthquinone (2) nih.govresearchgate.net.
Cytotoxicity: Both this compound and Saprorthquinone have demonstrated cytotoxicity against P388 leukemia cells researchgate.net.
Beyond the initial isolation and characterization, related compounds and broader applications of diterpenoid quinones continue to be investigated:
Derivatives: A related compound, 12-Hydroxythis compound (B152236), has been reported in other Salvia species, namely Salvia eriophora and Salvia kronenburgii thno.org.
Potential Therapeutic Relevance: this compound has been suggested as a potential PPARγ partial agonist, indicating a possible role in antidiabetic activity.
Anticancer Research: Quinonoids, a broader category that includes diterpenoid quinones, are extensively studied for their anti-lung cancer activities. These compounds are known to promote apoptosis, induce autophagy, and inhibit cell proliferation, angiogenesis, and cell invasion and migration.
The following table summarizes key aspects of this compound and related diterpenoid quinones:
| Compound Name | Source Organism | Key Structural Feature | Observed Activity/Significance |
|---|---|---|---|
| This compound | Salvia prionitis Hance | 4,5-seco-5,10-friedoabietane derivative, naphthoquinone | Cytotoxicity against P388 leukemia cells, potential PPARγ partial agonist nih.govresearchgate.net |
| Saprorthquinone | Salvia prionitis Hance | 4,5-seco-5,10-friedoabietane derivative, naphthoquinone | Cytotoxicity against P388 leukemia cells nih.govresearchgate.net |
| 12-Hydroxythis compound | Salvia eriophora, Salvia kronenburgii | Hydroxylated this compound derivative | Reported occurrence in other Salvia species thno.org |
| Tanshinone I | Salvia miltiorrhiza | Abietane diterpenoid, phenanthro[1,2-b]furan-10,11-dione | Anti-proliferative effects, potential radiation sensitizer (B1316253) researchgate.net |
| Cryptotanshinone (B1669641) | Salvia miltiorrhiza | Abietane diterpenoid, phenanthro[1,2-b]furan-10,11-dione | Anti-cancer actions (apoptosis, anti-proliferation, anti-angiogenesis), anti-inflammatory nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFIEZGKPHKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922876 | |
| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119139-54-7 | |
| Record name | Sapriparaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Elucidation of Sapriparaquinone and Its Analogues
Isolation Methodologies from Natural Sources
The isolation of sapriparaquinone primarily involves extracting it from specific plant species, followed by sophisticated separation techniques to obtain the pure compound.
Extraction Approaches from Salvia Species (e.g., Salvia prionitis, Salvia limbata)
This compound was first isolated from the roots of Salvia prionitis Hance. researchgate.netnih.gov. Other Salvia species, such as Salvia limbata, are also known sources of rearranged abietane (B96969) diterpenes, which are structurally related to this compound researchgate.netthieme-connect.com. The extraction of bioactive compounds from plant materials typically involves the use of various solvents, including alcohols, ether, acetone, and water, chosen based on the polarity of the target compounds nih.govnih.gov. For instance, low-polarity compounds like aromatic compounds are often extracted using ether, while mixtures of alcohol and water can be employed for a broader range of compounds nih.gov. Traditional extraction methods, such as maceration and Soxhlet extraction, are commonly used for natural products nih.govmedcraveonline.com. Maceration involves soaking plant materials in a suitable solvent for a period, with or without stirring medcraveonline.com. Soxhlet extraction, on the other hand, is generally faster as it involves heating the organic solvent to its boiling point, with condensed vapors passing through the plant tissue medcraveonline.com. The efficiency of extraction is influenced by factors such as solvent type, extraction time, temperature, and the ratio of solvent to solid material nih.govmdpi.com.
Chromatographic and Advanced Separation Techniques
Following initial extraction, chromatographic techniques are crucial for separating and purifying this compound from complex mixtures. Chromatography, a technique based on the differential affinities of molecules for a stationary and a mobile phase, allows for the separation, identification, and purification of mixture components nih.govijnrd.orgchromtech.com.
Common chromatographic methods employed in natural product isolation include:
Column Chromatography: This is a widely used method where a mixture is applied to a column packed with a solid stationary phase (e.g., silica (B1680970) gel or alumina), and a liquid mobile phase carries the components through at different rates based on their interactions nih.govchromtech.com. Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve the separation of compounds with similar properties chromtech.com.
Thin-Layer Chromatography (TLC): This technique uses a solid adsorbent substance coated on glass plates as the stationary phase, with the mobile phase traveling upwards by capillary action, separating analytes based on their differential movement nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and precise technique used for the analysis, separation, and purification of various compounds, including drugs and natural products ijnrd.org. It is a type of partition or adsorption chromatography, depending on the stationary phase ijnrd.org.
These techniques exploit differences in molecular characteristics and interactions, such as adsorption, partition, and size exclusion, to achieve effective separation nih.gov.
Spectroscopic and Computational Approaches for Structure Elucidation
The precise structure of this compound and its analogues is determined through a combination of advanced spectroscopic techniques and computational methods.
Application of Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental for determining the structure of organic compounds uib.nolehigh.edu. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are critical uib.nochem960.comarxiv.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework and connectivity of the molecule researchgate.netarxiv.org. ¹H NMR provides information on the number, type, and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as COSY, APT, HETCOR, and COLOC experiments, are often used to establish the complete structure by showing correlations between atoms researchgate.net.
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound, which helps in determining its molecular formula and identifying characteristic substructures arxiv.orgyoutube.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing vibrational energy states lehigh.eduarxiv.org. For quinones like this compound, characteristic carbonyl stretching frequencies are observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy indicates the presence of chromophores and conjugated systems within the molecule, providing information on electronic transitions and the extent of conjugation lehigh.eduarxiv.org.
The combination and interpretation of data from these various spectroscopic techniques allow for the accurate assignment of the chemical structure lehigh.edu.
Identification of this compound Analogues and Related Diterpenoid Quinones
This compound is classified as a diterpenoid quinone, specifically a 4,5-seco-5,10-friedo-abietane derivative, suggesting its biogenetic origin from an abietane structure nih.govresearchgate.net. The Salvia genus is a rich source of various diterpenoid quinones, including abietane-type quinones, seco-abietane quinones, and abeo-abietane quinones researchgate.netresearchgate.net.
Several analogues and related compounds have been identified alongside this compound:
Saprorthoquinone: This compound is closely related to this compound and has been identified through chemical transformation from this compound nih.govresearchgate.net. Both are 4,5-seco-5,10-friedo-abietane derivatives nih.govresearchgate.net.
4-Hydroxythis compound: This analogue has been isolated from the roots of Salvia prionitis researchgate.netumc.edu.dz.
3-Hydroxythis compound: Another hydroxylated analogue, also identified from Salvia species umc.edu.dz.
Limbinal: This compound is listed as an analogue with a different substituent at a specific position (R16=CHO) compared to this compound (R16=Me) umc.edu.dz.
3-Oxo-sapriparaquinone: An oxidized analogue where a hydroxyl group is replaced by a ketone umc.edu.dz.
These compounds often share a common quinonoid C-ring and may feature oxidized B-ring and/or A-ring structures researchgate.net. The identification of these analogues contributes to a broader understanding of the chemical diversity within Salvia species and the biogenetic pathways of these complex natural products.
12-hydroxy-sapriparaquinone
12-hydroxy-sapriparaquinone (PubChem CID: 369176) is a rearranged abietane-type diterpenoid. nih.govwikipedia.org. This analogue has been reported in various Salvia species, including Salvia eriophora, Salvia kronenburgii, and Salvia prionitis. nih.govresearchgate.netperflavory.comepa.gov. Its molecular formula is C20H24O3, with a molecular weight of 312.4 g/mol . nih.gov. The IUPAC name is 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. nih.gov.
The structural elucidation of 12-hydroxy-sapriparaquinone, particularly when isolated from Salvia eriophora, has been performed using spectroscopic methods, complemented by semi-empirical and ab-initio calculations. thegoodscentscompany.com.
Detailed Research Findings: Research has indicated that 12-hydroxy-sapriparaquinone exhibits biological activity, including antihypertensive effects. It has been shown to significantly reduce arterial blood pressure, an activity likely attributed to its vasorelaxation properties. perflavory.comthegoodscentscompany.com. Furthermore, 12-hydroxy-sapriparaquinone has been predicted as a potential peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, suggesting a possible role in metabolic regulation. researchgate.netepa.gov.
3,12-dihydroxysapriparaquinon-1-ene
Detailed Research Findings: This compound has been investigated for its cardiovascular activity. Studies have shown that 3,12-dihydroxysapriparaquinon-1-ene contributes to antihypertensive effects, likely through mechanisms involving vasorelaxation. perflavory.comthegoodscentscompany.com.
3-keto-sapriparaquinone
3-keto-sapriparaquinone, also referred to as 3-oxothis compound, has been isolated from the roots of Taiwania cryptomerioides.. Similar to its analogues, its structure was primarily elucidated based on spectral evidence.. No specific biological activities for 3-keto-sapriparaquinone were detailed in the provided research findings.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Sapriparaquinone and Related Quinonoid Scaffolds
This compound, particularly its isomer 12-hydroxythis compound (B152236) (PubChem CID: 369176), is a naturally occurring diterpenoid quinone initially isolated from the root of Salvia prionitis Hance. It has been identified as a 4,5-seco-5,10-friedoabietane derivative, suggesting its biogenetic origin from an abietane (B96969) structure researchgate.net. While direct, detailed reports on the de novo total synthesis of this compound from basic precursors are not extensively documented in readily available literature, its identification through "chemical transformation of saprorthquinone" (PubChem CID: 11913954) indicates a pathway involving modification of a related natural product, leaning towards a semi-synthetic approach researchgate.net.
However, the broader field of quinonoid scaffold synthesis, particularly for complex natural products, often involves multi-step total synthesis strategies. For related abietane-type diterpenoid quinones, such as royleanones, both hemisynthetic and total synthetic procedures have been reviewed researchgate.netresearchgate.net. These approaches typically involve the convergent assembly of multiple segments and the application of highly stereoselective reactions to construct the intricate molecular architecture and achieve the desired stereochemistry nih.gov. For instance, the total synthesis of complex natural products like arenastatin A, a cyclic depsipeptide, demonstrates the use of stereoselective methods, such as the Corey–Chaykovsky reaction with chiral ylides, to control specific asymmetric centers nih.gov. Such advanced synthetic methodologies are fundamental for accessing complex quinonoid structures if a complete total synthesis of this compound were to be undertaken.
Semi-Synthetic Transformations of this compound and its Analogues
Semi-synthetic transformations represent a crucial strategy in this compound chemistry, leveraging existing natural scaffolds for further modification. A prime example is the identification of this compound (1) through spectral analysis and chemical transformation of saprorthquinone (2) researchgate.net. This highlights a direct semi-synthetic route where a structurally related natural product serves as a precursor for the targeted compound.
Beyond this specific conversion, extensive research has focused on the semi-synthetic creation of numerous this compound derivatives. This approach aims to modify the core structure or its naturally occurring analogues to generate compounds with enhanced or altered biological properties. For instance, twenty-two this compound derivatives have been synthesized and subsequently evaluated for their antioxidant activities researchgate.netresearchgate.nettib.eu. The isolation of various hydroxylated this compound analogues, such as 12-hydroxythis compound, 3,12-dihydroxythis compound-1-ene, 4,12-dihydroxythis compound, and 6,12-dihydroxythis compound from Salvia species, further underscores the potential for semi-synthetic exploration within this compound family researchgate.netmdpi.com. These natural variations provide starting points for targeted chemical modifications to explore structure-activity relationships.
Design and Synthesis of this compound Derivatives for Research Purposes
The design and synthesis of this compound derivatives are integral to research efforts aimed at elucidating their biological functions and optimizing their properties. A notable area of investigation has been the development of this compound derivatives for their antioxidant activities researchgate.netresearchgate.nettib.eu.
In a significant study, twenty-two this compound derivatives were synthesized and subjected to in vitro evaluation for their antioxidant capabilities, specifically against lipid peroxidation researchgate.netresearchgate.net. This systematic derivatization led to the identification of compounds exhibiting potent antioxidant activity. For example, compound 7 demonstrated an impressive IC50 value of 3.7 μg/mL against lipid peroxidation researchgate.netresearchgate.net. The research also involved a preliminary discussion of the structure-activity relationships (SAR) for these derivatives, providing insights into how specific chemical modifications influence the observed biological effects researchgate.netresearchgate.net. This iterative process of rational design, chemical synthesis, and subsequent biological evaluation is a cornerstone of medicinal chemistry and chemical biology, enabling the identification of lead compounds, mechanistic probes, or compounds with improved pharmacological profiles.
Stereospecific Synthesis and Chiral Resolution Methodologies in this compound Chemistry
For complex natural products like this compound, which may possess multiple chiral centers, the control of stereochemistry during synthesis and the separation of enantiomers are paramount. Different stereoisomers can exhibit distinct biological activities, making stereospecific synthesis and chiral resolution crucial in this compound chemistry nih.govgoogle.comchromatographyonline.com.
Stereospecific Synthesis: Stereospecific synthesis aims to produce a single stereoisomer or a defined ratio of stereoisomers. This can be achieved through:
Enantiomerically Pure Starting Materials: Utilizing starting materials that are already enantiomerically pure ensures that the chirality is maintained and propagated throughout the synthetic route, provided the reactions are stereospecific google.com.
Stereoselective Reactions: Employing reactions that inherently favor the formation of one stereoisomer over others. Examples include asymmetric catalysis or reactions involving chiral auxiliaries that direct the stereochemical outcome nih.govoriprobe.com.
Chiral Resolution Methodologies: When a racemic mixture (an equal mixture of enantiomers) of this compound or its derivatives is obtained, chiral resolution techniques are employed to separate the individual enantiomers. Key methodologies include:
Diastereomeric Salt Formation: This is a common method where the racemic mixture is reacted with a chiral resolving agent (an enantiomerically pure compound) to form a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility, melting points) and can often be separated by conventional methods like selective crystallization google.comwikipedia.orggoogle.com. Once separated, the pure diastereomeric salt can be treated to regenerate the desired enantiomer and the resolving agent wikipedia.org.
Chiral Chromatography: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers google.comchromatographyonline.comwikipedia.orgtcichemicals.comcsfarmacie.cz. The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to differential retention times and thus separation. This method is applicable for both analytical quantification and preparative separation of enantiomers csfarmacie.cz. Optimization of parameters such as the type of polysaccharide-based CSP, mobile phase composition, and temperature can significantly improve resolution chromatographyonline.com.
The strategic application of these stereochemical control and separation techniques is essential for obtaining pure stereoisomers of this compound and its derivatives, enabling accurate biological evaluation and further development.
Biosynthetic Pathways of Sapriparaquinone
Elucidation of Precursor Compounds (e.g., Abietane (B96969) Structures)
Sapriparaquinone, along with related compounds like saprorthquinone, is classified as a 4,5-seco-5,10-friedoabietane derivative. This structural classification indicates its biogenetic origin from an abietane structure. nih.gov Abietane-type diterpenoids are a significant class of natural compounds, particularly prevalent in the Lamiaceae family, to which Salvia belongs. wikipedia.org The fundamental abietane core skeleton is a tricyclic perhydrophenanthrene, typically featuring specific methyl groups at C4 and C10, and an isopropyl group at C13. horizonepublishing.com
The initial cyclization steps that lead to the abietane framework involve the precursor geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.org Research suggests that compounds like miltiradiene, an abietane-type diterpenoid, serve as likely terpene precursors for a diverse array of bioactive diterpenoids, including those found in the Lamiaceae family. wikipedia.org Further modifications, such as hydroxylation at the C3 position, can lead to rearranged abietanes, which are then subject to additional transformations in the pathway. horizonepublishing.com
Involvement of Terpenoid Biosynthetic Routes (e.g., Mevalonate (B85504) Pathway, Deoxylulose Phosphate Pathway)
All terpenoids, including diterpenoids like this compound, are biosynthesized from two fundamental five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.orgthegoodscentscompany.com In plants, two distinct, yet interconnected, pathways are responsible for the production of these universal building blocks:
Mevalonate (MVA) Pathway: This pathway operates primarily in the cytosol of plant cells. It is generally responsible for the biosynthesis of sesquiterpenoids (C15) and triterpenoids (C30), as well as sterols. wikipedia.orgnih.gov The MVA pathway synthesizes IPP from acetyl-CoA through a series of enzymatic reactions, with mevalonate being a key intermediate. wikipedia.orgwikipedia.org
1-Deoxy-D-xylulose 5-Phosphate (DOXP) Pathway (also known as the MEP Pathway): This alternative pathway is localized in the plastids of plants. It is the primary route for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), carotenoids, and the phytol (B49457) side chain of chlorophyll. wikipedia.orgthegoodscentscompany.comnih.govguidetopharmacology.org In this pathway, IPP and DMAPP are formed from pyruvate (B1213749) and glyceraldehyde 3-phosphate, with 1-deoxy-D-xylulose 5-phosphate (DOXP) as a crucial intermediate. wikipedia.orgguidetopharmacology.orgwikidata.org
For diterpenoids such as this compound, the C20 precursor geranylgeranyl diphosphate (GGPP) is formed by the sequential condensation of IPP and DMAPP units, catalyzed by prenyltransferases. wikipedia.org This GGPP then undergoes cyclization to form the initial diterpene skeleton, which is subsequently modified. wikipedia.org
Table 1: Key Precursors and Pathways in Terpenoid Biosynthesis
| Precursor/Pathway Name | Role in Biosynthesis | Location in Plant Cell |
| Isopentenyl Diphosphate (IPP) | Universal C5 building block for all terpenoids; isomerized to DMAPP. wikipedia.org | Cytosol, Plastids |
| Dimethylallyl Diphosphate (DMAPP) | Universal C5 building block for all terpenoids; isomer of IPP. wikipedia.org | Cytosol, Plastids |
| Mevalonate (MVA) Pathway | Produces IPP/DMAPP for sesquiterpenoids, triterpenoids, and sterols. wikipedia.orgnih.gov | Cytosol |
| 1-Deoxy-D-xylulose 5-Phosphate (DOXP) Pathway (MEP Pathway) | Produces IPP/DMAPP for monoterpenoids, diterpenoids, carotenoids, and phytol. wikipedia.orgnih.gov | Plastids |
| Geranylgeranyl Diphosphate (GGPP) | C20 precursor for diterpenoids, formed by condensation of IPP and DMAPP. wikipedia.org | Plastids |
| Abietane Structures | Tricyclic diterpene precursors from which this compound is biogenetically derived. nih.gov | - |
Enzymatic Mechanisms Facilitating Cyclization and Functionalization
The transformation of linear precursors like GGPP into complex polycyclic diterpenoid structures, such as the abietane skeleton that precedes this compound, involves highly specific enzymatic cyclization processes. wikipedia.org These cyclases orchestrate the formation of the characteristic ring systems. Following cyclization, the nascent diterpene scaffold undergoes a series of functionalization reactions, including hydroxylation, oxidation, and rearrangement, to yield the final natural product. wikipedia.org
The conversion of an abietane structure into a quinone, as seen in this compound, specifically involves oxidative steps. For instance, 4-hydroxy-sapriparaquinone is suggested to result from rearranged abietane compounds, with hypargenin F or its isomer potentially serving as a precursor. wikipedia.org These oxidative and rearrangement reactions are catalyzed by specialized enzymes, often belonging to families known for their ability to functionalize carbon-hydrogen bonds. While specific enzymes for this compound biosynthesis are not fully elucidated in the provided context, the general principles of enzymatic catalysis in natural product biosynthesis involve precise control over stereochemistry and regioselectivity. Enzymes like clavaminate synthase, although not directly linked to this compound, exemplify how single enzymes can catalyze multiple complex steps, including hydroxylation, cyclization, and desaturation, within a biosynthetic pathway. wikipedia.org
Biogenetic Relationship to Other Natural Product Classes
This compound's classification as a diterpenoid quinone and its derivation from an abietane structure firmly establish its biogenetic relationship within the broader class of diterpenoids. nih.gov Diterpenoids are a diverse group of natural products defined by their 20-carbon skeleton, which originates from geranylgeranyl diphosphate (GGPP). wikipedia.orghorizonepublishing.com
The Salvia genus, a rich source of this compound, is well-known for producing a wide array of terpenoid classes, including monoterpenoids, sesquiterpenoids, and sesterpenes, in addition to diterpenoids. wikipedia.org This diversity underscores the versatility of the core isoprenoid biosynthetic pathways (MVA and DOXP) and the subsequent enzymatic modifications that lead to a vast array of natural product structures. The biogenetic relationship between these classes is rooted in their shared C5 isoprene (B109036) building blocks (IPP and DMAPP) and the common prenyl diphosphate intermediates (GPP, FPP, GGPP) that are elongated to form the different carbon chain lengths characteristic of each terpenoid class. Understanding these biogenetic relationships is not only fundamental to natural product chemistry but also informs biomimetic synthesis strategies, where chemists aim to replicate natural biosynthetic pathways in the laboratory to produce complex molecules from simpler precursors. nih.gov
Biological Activities and Mechanistic Investigations of Sapriparaquinone
Antitumor and Cytotoxic Activity Mechanisms
Induction of Apoptosis and Autophagy Signaling Pathways
While quinonoids, as a broader class of compounds, have been shown to initiate apoptosis and autophagy, detailed research specifically outlining the mechanisms by which Sapriparaquinone induces these signaling pathways is not extensively reported in the provided literature nih.gov. Apoptosis is a highly regulated form of programmed cell death crucial for tissue homeostasis, involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on caspase activation nih.govcellsignal.comnih.govcreative-diagnostics.com. Autophagy is a catabolic process involving the degradation of cytoplasmic contents and damaged organelles, regulated by pathways such as mTOR, ULK1 complex, and ATG molecules ptgcn.comresearchgate.netcellsignal.comresearchgate.netnih.gov. Further studies are needed to delineate this compound's specific interactions with these complex pathways.
Molecular Regulation of Cell Proliferation, Angiogenesis, and Metastasis
Quinonoids generally exhibit anti-proliferative, anti-angiogenic, and anti-metastatic effects nih.gov. However, specific molecular mechanisms by which this compound directly regulates cell proliferation, angiogenesis, and metastasis are not detailed in the available search results. Cell proliferation is controlled by factors like cyclins and cyclin-dependent kinases mdpi.comkhanacademy.org. Angiogenesis, the formation of new blood vessels, is a complex process crucial for tumor growth and is regulated by various pro- and anti-angiogenic factors and signaling pathways, including VEGF, Notch, and FGF pathways nih.govdokumen.pubopenaccessjournals.com. Metastasis involves cancer cells spreading from a primary tumor, a process influenced by factors such as cell motility and extracellular matrix remodeling nih.gov. While this compound is noted for cytotoxic activity researchgate.net, specific data on its direct impact on these processes at a molecular level remains to be elucidated.
Anti-inflammatory Activity Mechanisms
This compound has been mentioned in the context of anti-inflammatory activities researchgate.net. However, the specific mechanisms underlying its anti-inflammatory effects are not detailed in the provided information. Anti-inflammatory mechanisms often involve the modulation of pro-inflammatory cytokines, prostaglandins (B1171923) (e.g., PGE2), and signaling pathways such as NF-κB and COX-2 derangedphysiology.comcsic.esfrontiersin.orgmdpi.com. Further research is required to pinpoint the precise molecular targets and pathways through which this compound exerts its anti-inflammatory properties.
Immunomodulatory Mechanisms
This compound has been broadly reported to possess immunomodulatory activity researchgate.net. However, detailed mechanistic investigations into how this compound modulates the immune system are not provided in the available search results. Immunomodulatory activities can involve regulating immune cell function and cytokine secretion, often through pathways like NF-κB and MAPK dntb.gov.uanih.gov. The specific pathways and cellular targets of this compound in immunomodulation warrant further dedicated study.
Structure Activity Relationship Sar Studies of Sapriparaquinone and Its Derivatives
Methodologies Employed in SAR Analysis
The methodologies employed in the SAR analysis of Sapriparaquinone and its derivatives primarily involve a multi-step approach. This typically begins with the synthesis of various analogues of the parent compound, allowing for systematic modifications to the chemical structure. uni.luwikipedia.org For instance, studies have reported the synthesis of twenty-two this compound derivatives and thirteen Saprorthoquinone analogues for SAR investigations. uni.luwikipedia.org
Following synthesis, the biological activities of these derivatives are evaluated in vitro through various assays. For example, antioxidant activities have been assessed against lipid peroxidation, while inhibitory effects on enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) have been investigated. uni.luwikipedia.orgSpectral analysis and chemical transformation are critical for the precise identification and characterization of the synthesized compounds. nih.gov
Preliminary SAR discussions are then conducted by correlating the observed biological activities with the specific structural changes introduced in the derivatives. This process helps in identifying key pharmacophores—the essential molecular frameworks responsible for the activity. uni.luwikipedia.org While not explicitly detailed for every this compound study, general SAR methodologies often incorporate computational tools like molecular docking and in silico ligand directing evolution, alongside physicochemical property predictions, to explore chemical space and guide design. nih.govmiami.edu
Identification of Critical Structural Determinants for Biological Activity
SAR analyses have pinpointed several critical structural determinants within this compound and its derivatives that are essential for their biological activities.
The presence and position of hydroxyl groups, along with the nature of linkages between aromatic rings, are crucial for the antioxidant potency of this compound derivatives. A structural-activity relationship analysis indicates that the presence of hydroxy groups and a saturated linkage between aromatic rings are critical determinants for free radical scavenging activity . fishersci.ca
This compound itself possesses a hydroxyl group at position 3 of its naphthoquinone core. nih.gov Studies on its analogues have demonstrated potent antioxidant activity, particularly against lipid peroxidation. For instance, one derivative, referred to as Compound 7 , exhibited significant antioxidant efficacy with an IC50 value of 3.7 μg/mL. uni.lu
Structural modifications of this compound have shown a correlation with its antimicrobial potency, particularly against fungal pathogens. Some derivatives of this compound have demonstrated antifungal activity at non-cytotoxic concentrations . uni.lu
One notable derivative, Compound 6c , exhibited potent antifungal activity against Cryptococcus neoformans. Comparative studies revealed that Compound 6c was 9 times more potent in vitro than miconazole (B906) and 20 times more selective against C. neoformans. Furthermore, it was found to be 8-fold more potent than amphotericin B and 125-fold more potent than fluconazole . uni.lu
Despite these promising antifungal properties, the investigated this compound derivatives did not show activity against bacteria . uni.lu This suggests a selective antimicrobial profile influenced by specific structural features. In broader antimicrobial studies, factors such as amino acid composition, charge distribution, hydrophobicity, and amphipathicity are recognized as crucial determinants for antimicrobial activity, particularly for peptides. fishersci.calipidmaps.orgfishersci.ie While this compound is not a peptide, these principles of molecular interaction with microbial membranes or targets may offer parallels for understanding its selective antifungal action.
Here is a summary of the comparative antifungal potency of Derivative 6c:
| Compound | Activity Against C. neoformans (Relative Potency) |
| Derivative 6c | 1x (Baseline) |
| Miconazole | 0.11x (9 times less potent than 6c) |
| Amphotericin B | 0.125x (8 times less potent than 6c) |
| Fluconazole | 0.008x (125 times less potent than 6c) |
The quinone moiety, a characteristic structural feature of this compound, plays a significant role in its cytotoxic mechanisms. Studies on saprorthoquinone, a related compound, and its analogues have identified the ortho-quinone as a key pharmacophore for activity, specifically against Indoleamine 2,3-dioxygenase 1 (IDO1). wikipedia.org
Generally, quinones exert cytotoxicity through complex molecular mechanisms. They can act as Michael acceptors, leading to the alkylation of crucial cellular proteins and/or DNA . Alternatively, quinones are highly redox-active molecules capable of redox cycling with their semiquinone radicals . This process involves the reduction of the quinone to a semiquinone radical, which then reduces oxygen to superoxide (B77818) radicals, regenerating the quinone. This futile redox cycling and oxygen activation lead to the formation of cytotoxic levels of reactive oxygen species (ROS), such as hydrogen peroxide, and can result in oxidative stress and the formation of cytotoxic mixed protein disulfide bonds.
The cytotoxicity of quinones is often correlated with their redox potential; higher redox potential benzoquinones and naphthoquinones tend to be more cytotoxic due to their increased electrophilicity and reactivity with thiols. Quinone methide intermediates, which can be formed from certain quinones, are also known to covalently bind to cellular macromolecules via Michael addition, contributing to cellular damage.
Correlation of Structural Modifications with Antimicrobial Potency
Application of SAR in Academic Hit-to-Lead and Lead Optimization Campaigns
The insights gained from SAR studies of this compound and its derivatives are directly applicable to academic hit-to-lead and lead optimization campaigns in drug discovery. SAR is a fundamental tool for refining and improving the chemical structures and biological activity of initial hit compounds .
In these campaigns, SAR analysis helps to identify the essential molecular elements associated with desirable biological activity. This understanding guides medicinal chemists in designing new compounds with enhanced potency, selectivity, and improved drug-like properties, while minimizing undesirable effects. The ultimate goal of lead optimization is to identify candidate drugs that possess the optimal balance of potency, target selectivity, pharmacokinetics, and safety, thereby maximizing their chances of success in preclinical and clinical development.
A notable example of this compound's application in this context involves saprorthoquinone (a related compound), which served as a hit compound for the design of dual inhibitors targeting IDO1 and Histone Deacetylase (HDAC) . wikipedia.org Through systematic structural modifications and SAR evaluation, a derivative designated as Compound 33d was developed. This compound demonstrated balanced inhibitory activity against both IDO1 (IC50 = 0.73 μM) and HDAC1 (IC50 = 0.46 μM), highlighting the potential for designing multi-target agents based on the quinone scaffold. wikipedia.org
SAR insights are continuously used to guide future compound design, enabling researchers to explore and triage vast chemical spaces with precision, leading to the identification of promising lead compounds more rapidly and efficiently. nih.govmiami.edu
Here is a summary of the dual inhibitory activity of Compound 33d:
| Compound | Target | IC50 (μM) |
| Compound 33d | IDO1 | 0.73 |
| Compound 33d | HDAC1 | 0.46 |
Molecular Targets and Signaling Pathway Modulation by Sapriparaquinone
Receptor-Ligand Interactions (e.g., PPARγ Partial Agonism)
A significant finding regarding Sapriparaquinone's molecular interactions is its identification as a peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist nih.govfigshare.com. PPARγ is a nuclear receptor superfamily member that functions as a ligand-activated transcription factor, playing crucial roles in regulating glucose and lipid metabolism, adipocyte differentiation, and insulin (B600854) sensitivity nih.govrcsb.orgfrontiersin.org.
PPARγ partial agonists are of particular interest as potential therapeutic candidates for conditions like type 2 diabetes mellitus (T2DM) because they may offer beneficial effects on insulin sensitivity with a reduced incidence of adverse side effects compared to full agonists nih.govfrontiersin.orgosti.gov. The binding of a ligand to a receptor, such as PPARγ, induces conformational changes in the receptor, which can lead to specific cellular responses cutm.ac.inbruker.comnih.gov. Computational studies have identified this compound as a PPARγ partial agonist from natural sources like Salvia prionitis nih.govfigshare.com. This suggests that this compound may exert its biological effects, at least in part, by selectively modulating PPARγ activity.
Table 1: PPARγ Partial Agonists and Sources
| Compound Name | Source Plant | Activity | PubChem CID |
| This compound | Salvia prionitis | PPARγ Partial Agonist | 119139-54-7 |
| Prionitin | Salvia prionitis | PPARγ Partial Agonist | 117469-56-4 |
| 1,3,5,8-tetramethoxy-9H-xanthen-9-one | Swertia japonica (also Salvia prionitis, S. eriophora, S. officinalis listed as sources in nih.gov) | PPARγ Partial Agonist | 54954-13-1 |
Note: The PubChem CID for 1,3,5,8-tetramethoxy-9H-xanthen-9-one is derived from its association with Swertia japonica in the context of PPARγ partial agonism nih.gov.
Regulation of Key Cellular Processes and Pathways (e.g., Cell Cycle)
The cell cycle is a fundamental process in eukaryotic cells, tightly regulated by checkpoints and key proteins like cyclins and cyclin-dependent kinases (CDKs) to ensure proper cell growth and division khanacademy.orgkhanacademy.orgfrontiersin.orgyoutube.comnih.gov. Uncontrolled cell division is a hallmark of various diseases, including cancer khanacademy.org. While other quinonoid compounds have been observed to influence cell cycle progression, for instance, cryptotanshinone (B1669641) (another quinonoid) has been shown to inhibit proliferation by upregulating p53, downregulating Cdc2 and cyclin B1, and blocking the cell cycle at the G2/M phase nih.gov, and dioscoreanone arrests cells at the G2/M stage and alters the Bax/Bcl-2 ratio nih.gov, direct and specific research findings detailing this compound's regulation of the cell cycle are not explicitly provided in the current search results.
Preclinical Research Methodologies and Models for Sapriparaquinone Investigation
Target Identification and Validation Strategies in Drug Discovery Research
Target identification and validation are critical steps in drug discovery, aiming to pinpoint specific molecular targets through which a compound exerts its therapeutic effects. For Sapriparaquinone, these strategies have leveraged both computational and observational approaches based on its chemical class.
PPARγ as a Target: A significant strategy for identifying and validating a target for this compound's antidiabetic potential involved in silico prediction, specifically virtual screening, to identify peroxisome proliferator-activated receptor gamma (PPARγ) as a partial agonist. PPARγ is a nuclear receptor superfamily member that regulates the gene expression of proteins involved in glucose and lipid metabolism. The computational identification of this compound as a PPARγ partial agonist provides a validated hypothesis for its mode of action in increasing insulin-stimulated glucose uptake. This in silico validation suggests that this compound could modulate pathways crucial for managing type 2 diabetes mellitus.
General Quinonoid Targets in Cancer: As a quinonoid, this compound's anticancer activity is understood to involve a broad spectrum of cellular targets and pathways. Quinonoids are known to participate in biological oxidative processes due to their redox characteristics, which contribute to their inherent cytotoxicity. Their mechanisms in cancer are diverse, encompassing the promotion of apoptosis, induction of autophagy, and inhibition of proliferation, angiogenesis, cell invasion, and metastasis. While specific, direct molecular targets for this compound in cancer cells are not exhaustively detailed in the provided information, its classification within the quinonoid family suggests it likely interacts with multiple cellular components involved in these fundamental processes, characteristic of many natural product-derived anticancer agents.
Lead Identification and Optimization Strategies in Academic Settings
Lead identification and optimization are crucial phases in academic drug discovery, where compounds demonstrating promising biological activity are further refined to enhance their therapeutic potential. This compound and its derivatives have been identified as lead candidates based on their observed activities.
This compound as a Lead Candidate: The demonstrated biological activities of this compound and its derivatives position them as promising lead candidates for further drug development. For instance, the significant antibacterial activity displayed by compounds like 6,12-dihydroxythis compound against various bacterial strains, with some exhibiting superior activity to established antibiotics, highlights their potential as "lead structures in development of antibacterial drugs". Similarly, the in silico prediction of this compound as a novel PPARγ partial agonist for antidiabetic applications designates it as a "new candidate of PPARγ partial agonists," suggesting its suitability for further exploration as a lead compound. Its broader classification as a quinonoid with antitumor properties also underscores its potential as a lead in anticancer research, given that quinonoids constitute a major class of cytotoxins used as anticancer drugs.
Implications for Lead Optimization: The identification of this compound as a lead compound in academic settings implies that its chemical structure and biological activities can serve as a starting point for optimization efforts. These efforts would typically focus on improving potency, selectivity, and pharmacokinetic properties. For example, the observed variations in antibacterial potency among different diterpenoids from Plectranthus punctatus, including 6,12-dihydroxythis compound, provide insights into structure-activity relationships (SAR). Such insights are critical for guiding chemical modifications during lead optimization to enhance desired effects or mitigate potential off-target activities. The presence of specific functional groups, such as free hydroxyl groups, has been noted to positively influence antibacterial activity, offering a direction for future synthetic modifications. In the context of its predicted PPARγ agonism, further studies could involve synthesizing analogues to explore the chemical space around this compound and identify compounds with improved binding affinity or more favorable partial agonistic profiles.
Data Tables
Table 1: Summary of Biological Activities and Research Methodologies for this compound
| Biological Activity | Key Findings | Research Methodologies |
| Antimicrobial/Antibacterial | Inhibits growth of various Gram-positive and Gram-negative bacteria (e.g., E. coli, B. subtilis, M. luteus, P. agarici, S. warneri). Superior activity to gentamycin against S. warneri and M. luteus by some derivatives. Inhibits biofilm formation by reducing EPS and bacterial colonies. | Disk diffusion assay, Salt tolerance assay, Time-kill assay, Bacteriolysis test, Propidium iodide uptake assay, Transmission electron microscopy. |
| Antidiabetic | Predicted as a PPARγ partial agonist. Suggests increased insulin-stimulated glucose uptake. | In silico prediction (virtual screening). |
| Anticancer/Antitumor | Classified as a quinonoid with antitumor effects. nih.gov Promotes apoptosis, induces autophagy, inhibits proliferation, angiogenesis, cell invasion, and metastasis. | General understanding from quinonoid class; specific direct experimental data for this compound not detailed in provided sources. |
Computational Chemistry and in Silico Studies of Sapriparaquinone
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a pivotal in silico technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the strength of the association or binding affinity veterinaryworld.org. This method is crucial for understanding ligand-protein interactions (LPIs) at a molecular level, which is fundamental in drug discovery mdpi-res.com.
For sapriparaquinone, molecular docking studies have been employed, notably in the identification of peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists nih.gov. In such studies, the docking process typically involves treating the protein as a rigid entity while allowing the ligand, this compound, to be flexible, exploring various conformations to find the most energetically favorable binding pose within the protein's active site nih.gov. The default docking conditions are often adjusted to optimize the exploration of the binding site, such as increasing the size of the cubic box encompassing the PPARγ binding site nih.gov.
The virtual screening workflow that identified this compound as a potential PPARγ partial agonist integrated protein-ligand docking as a key step. Molecules identified as putative PPARγ partial agonists were docked to the ligand-binding site of the PPARγ structure (PDB ID: 2Q5S) after removing existing ligands and water molecules nih.gov. This approach aimed to find docking poses compatible with a predefined partial agonist pharmacophore nih.gov. Visualization tools like LigPlot+ can then be used to generate two-dimensional diagrams illustrating specific interactions, such as hydrogen bonds and non-bonded contacts, between this compound and the amino acid residues of the target protein nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between a chemical compound's structural and physicochemical properties (descriptors) and its biological activity researchgate.net. These models are instrumental in predicting the activities of new compounds and optimizing existing ones researchgate.net.
In the context of this compound derivatives, QSAR studies have been utilized to explore and discuss preliminary structure-activity relationships, particularly concerning their antioxidant activities thno.org. By analyzing the structural features of various this compound derivatives and correlating them with their observed antioxidant potencies, researchers can identify key structural motifs responsible for the activity thno.org. This allows for the rational design of new compounds with enhanced properties.
The Prediction of Activity Spectra for Substances (PASS) software is an example of a QSAR-based tool that predicts the biological activity spectrum of a compound based on its structural formula and a vast knowledge base of structure-activity relationships nih.govnih.govchem960.comnih.gov. Such tools provide probabilities for a compound to exhibit specific biological activities, aiding in the prioritization of compounds for further experimental validation.
Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics
Predictive modeling for biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics is a critical component of in silico drug discovery, helping to filter out compounds with unfavorable pharmacokinetic profiles early in the development process veterinaryworld.orginvivochem.cnresearchgate.net. Poor ADMET properties are a major reason for the failure of drug candidates in clinical trials invivochem.cnresearchgate.net.
This compound has been assessed for its ADMET properties using in silico tools. It has been reported to exhibit "good ADME properties" and to be "not potentially toxic" according to analyses performed with programs like FAF-Drugs2 nih.gov. This assessment is often based on adherence to rules such as Lipinski's Rule of Five, which provides guidelines for oral bioavailability nih.govinvivochem.cn.
In silico ADMET prediction tools can estimate various pharmacokinetic parameters, including gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints veterinaryworld.orginvivochem.cn. For instance, the "BOILED-Egg" model is an accurate predictive model that estimates both gastrointestinal absorption and brain access based on a molecule's lipophilicity and polarity thno.orginvivochem.cn. Such predictions enable researchers to eliminate compounds with undesirable ADMET profiles at an early stage, significantly reducing research costs and accelerating the drug development timeline invivochem.cn.
Future Research Directions and Academic Potential of Sapriparaquinone Studies
Exploration of Novel Analogues with Enhanced Mechanistic Specificity
A significant avenue for future research lies in the exploration and synthesis of novel analogues of sapriparaquinone. Natural sources have yielded several related structures, such as 12-hydroxy-sapriparaquinone, 3,12-dihydroxy-sapriparaquinone-1-ene, and 4-hydroxy-sapriparaquinone. researchgate.netresearchgate.net This natural diversity provides a foundation for medicinal chemists to design and create new derivatives. The goal of such synthetic programs would be to modify the core this compound structure to enhance its specificity towards particular biological targets. By strategically altering functional groups on the abietane (B96969) skeleton, it may be possible to improve the molecule's binding affinity and selectivity, thereby increasing its potency while minimizing potential off-target effects. Molecular modeling studies, guided by an understanding of structure-activity relationships, could rationalize the design of these new analogues. researchgate.net This approach could lead to the development of lead compounds with more precise and predictable biological activities.
Deeper Mechanistic Elucidation of Biological Actions and Pathway Perturbations
While initial studies have pointed to the biological potential of diterpene quinones, a deeper understanding of this compound's specific mechanism of action at the molecular level is required. Future research should focus on detailed mechanistic studies to identify the precise cellular pathways it modulates. Studies on related quinoid diterpenes, such as cryptotanshinone (B1669641) and 15,16-dihydrotanshinone I (DHTS), have revealed complex interactions with signaling cascades like the PI3K/Akt/GSK3β, AMPK/Akt/mTOR, and MAPK pathways. researchgate.netnih.gov It is crucial to investigate whether this compound affects these or other key signaling networks. This involves a cycle of inquiry where hypotheses are tested through targeted experiments. scribbr.co.ukwikipedia.org Such research would use techniques like western blotting and cell cycle analysis to determine the compound's effect on protein expression and cell proliferation, providing a clear picture of its biological impact. researchgate.net This in-depth mechanistic work is essential for validating its therapeutic potential and understanding its role in cellular processes. nih.gov
Investigation of Synergistic Activities with Other Phytochemicals
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a promising area in phytomedicine. frontiersin.orgjournal-jop.org Future studies should investigate the potential synergistic activities of this compound with other phytochemicals, particularly those found within the same Salvia species, which are rich in flavonoids, phenols, and terpenoids. researchgate.netnih.gov Combining phytochemicals can neutralize microbial resistance mechanisms or enhance therapeutic efficacy. frontiersin.org Research could explore combinations of this compound with other plant-derived compounds like berberine (B55584) or cinnamaldehyde, which have shown synergistic effects in other contexts. frontiersin.orgnih.gov The goal is to identify combinations that may allow for enhanced activity, potentially leading to more effective applications. igi-global.com This approach reflects a growing interest in using complex plant extracts and combinations of purified natural products for health benefits.
Advancements in Sustainable Isolation and Chemoenzymatic Synthetic Methods
To support expanded research and potential future applications, advancements in obtaining this compound are necessary. Current methods often rely on extraction from plant roots, which can be inefficient and environmentally taxing. researchgate.net Future research should focus on developing sustainable isolation techniques. mdpi.comresearchgate.net This includes optimizing extraction protocols using green chemistry principles, such as microwave-assisted or ultrasound-assisted extraction, which can increase yield and reduce the use of hazardous solvents. researchgate.netresearchgate.net Furthermore, exploring chemoenzymatic and biosynthetic pathways offers a promising alternative to total chemical synthesis or reliance on plant sources. By identifying and harnessing the enzymes involved in the biosynthesis of the this compound skeleton in Salvia plants, it may be possible to develop scalable and environmentally friendly production methods.
Application of Omics Technologies in Molecular Target Identification and Validation
The identification of specific molecular targets is a critical step in drug discovery. wjbphs.com Modern "omics" technologies offer a powerful, unbiased approach to achieve this for this compound. mdpi.comhumanspecificresearch.org Integrated multi-omics analysis, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. mdpi.comaxcelead-us.comnih.gov For instance, proteomics can identify proteins that directly bind to this compound, while transcriptomics can reveal changes in gene expression patterns, highlighting the pathways it affects. wjbphs.com Furthermore, advanced techniques like single-cell multi-omics and spatial omics can provide unprecedented detail, revealing cell-type-specific responses and the spatial organization of molecular changes within tissues. mdpi.comhumanspecificresearch.org Applying these high-throughput technologies will be instrumental in moving beyond phenotypic observations to a precise, validated understanding of this compound's molecular targets and mechanism of action.
Development of Advanced Preclinical Models for Comprehensive Mechanistic Studies
To thoroughly investigate the biological mechanisms of this compound, research must move beyond traditional two-dimensional cell cultures to more physiologically relevant preclinical models. southernresearch.org The development and use of advanced in vitro models, such as three-dimensional (3D) organoids and patient-derived models, will be crucial. wjbphs.com These models better mimic the complex architecture and heterogeneity of human tissues, providing more accurate insights into a compound's effects. wjbphs.comhumanspecificresearch.org In parallel, the use of specialized in vivo animal models is essential for understanding the compound's activity within a whole biological system. southernresearch.org This includes establishing novel models for specific diseases to test the efficacy of this compound in a relevant context. southernresearch.org Comprehensive studies in these advanced preclinical systems are a necessary step for validating its mechanisms and translational potential.
Q & A
Q. What experimental protocols are recommended for synthesizing Sapriparaquinone with high purity?
Methodological Answer:
- Use column chromatography or HPLC for purification, coupled with spectroscopic validation (e.g., NMR, FTIR) to confirm structural integrity.
- Follow protocols emphasizing reproducibility, such as those outlined in preclinical study guidelines .
- Document reaction conditions (temperature, solvent ratios, catalysts) to enable replication .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) to assess degradation under temperature, humidity, and light exposure.
- Quantify degradation products via LC-MS and compare against control samples .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity assays?
Methodological Answer:
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism.
- Ensure sample sizes are justified through power analysis to minimize Type I/II errors .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
Q. What strategies optimize the development of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking).
- Validate ADMET profiles using in vitro models (e.g., Caco-2 permeability, microsomal stability assays) .
Q. How can researchers ensure rigor when translating this compound studies from in vitro to in vivo models?
Methodological Answer:
- Standardize dosing regimens using allometric scaling and species-specific pharmacokinetic parameters.
- Include positive/negative controls and blinded assessments to mitigate bias .
Methodological Frameworks for Data Analysis
What frameworks guide the formulation of research questions for this compound’s therapeutic potential?
Methodological Answer:
Q. How should researchers address variability in bioactivity data across different this compound batches?
Methodological Answer:
- Implement quality control protocols (e.g., Certificate of Analysis for purity, endotoxin testing).
- Apply ANOVA or mixed-effects models to distinguish batch effects from biological variability .
Key Considerations for Experimental Design
- Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) to facilitate replication .
- Ethical Compliance : Obtain institutional approvals for preclinical studies and adhere to ARRIVE guidelines for animal research .
- Data Integrity : Use version-controlled databases and pre-register analysis plans to prevent selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
